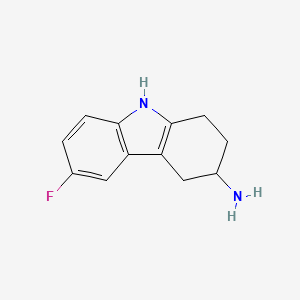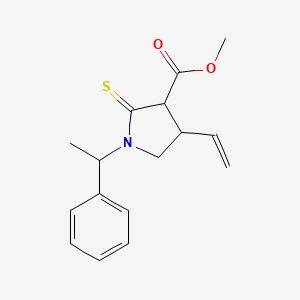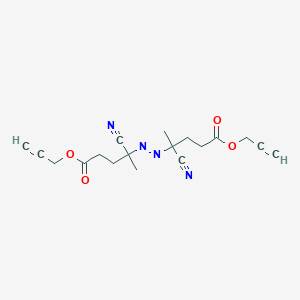
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom in the structure can significantly alter its chemical and biological properties, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine typically involves the fluorination of a tetrahydrocarbazole precursor. One common method is the direct fluorination of 2,3,4,9-tetrahydro-1H-carbazole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the use of catalytic systems can reduce the amount of fluorinating agent required, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine can undergo various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of this compound derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-one.
Reduction: Various this compound derivatives.
Substitution: A range of substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Similar structure but with the amine group at a different position.
1,2,3,4-Tetrahydrocarbazole: Another derivative with different substitution patterns.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine makes it unique compared to its non-fluorinated counterparts. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H13FN2 |
|---|---|
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C12H13FN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2 |
InChI-Schlüssel |
FLWBNEZLFUQLOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid](/img/structure/B14794142.png)
![(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione](/img/structure/B14794147.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14794154.png)
![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)

![[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14794187.png)
![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)


![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)

![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
